molecular formula C9H6CrO3+6 B13710417 (Benzene)tricarbonylchromium

(Benzene)tricarbonylchromium

Cat. No.: B13710417
M. Wt: 214.14 g/mol
InChI Key: OWQVYADSJVILAH-UHFFFAOYSA-N
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Preparation Methods

(Benzene)tricarbonylchromium was first reported in 1957 by Fischer and Öfele, who prepared the compound by the carbonylation of bis(benzene)chromium. They obtained mainly chromium carbonyl (Cr(CO)₆) and traces of Cr(C₆H₆)(CO)₃. The synthesis was optimized through the reaction of Cr(CO)₆ and Cr(C₆H₆)₂. For commercial purposes, a reaction of Cr(CO)₆ and benzene is used:

Cr(CO)6+C6H6Cr(C6H6)(CO)3+3CO\text{Cr(CO)}_6 + \text{C}_6\text{H}_6 \rightarrow \text{Cr(C}_6\text{H}_6\text{)(CO)}_3 + 3 \text{CO} Cr(CO)6​+C6​H6​→Cr(C6​H6​)(CO)3​+3CO

This reaction is typically carried out in an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

(Benzene)tricarbonylchromium undergoes various types of reactions, including:

Mechanism of Action

The mechanism by which (benzene)tricarbonylchromium exerts its effects involves the coordination of the chromium atom with the benzene ring and the three carbonyl ligands. This coordination increases the electrophilicity of the benzene ring, making it more reactive towards nucleophiles. The compound can also act as a catalyst by facilitating the addition of hydrogen to dienes, resulting in the formation of alkenes .

Comparison with Similar Compounds

(Benzene)tricarbonylchromium can be compared with other similar compounds, such as:

This compound is unique due to its specific reactivity and applications in organic synthesis and catalysis.

Properties

Molecular Formula

C9H6CrO3+6

Molecular Weight

214.14 g/mol

IUPAC Name

benzene;carbon monoxide;chromium(6+)

InChI

InChI=1S/C6H6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/h1-6H;;;;/q;;;;+6

InChI Key

OWQVYADSJVILAH-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=CC=C1.[Cr+6]

Origin of Product

United States

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